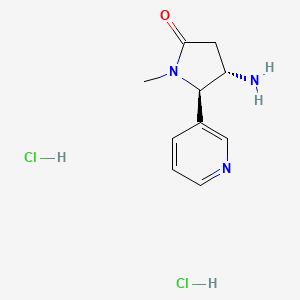
8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a difluoropiperidine moiety and a methoxy group attached to a tetrahydroindolizinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis may include:
Formation of the Piperidine Ring:
Attachment of the Carbonyl Group: The carbonyl group is introduced through acylation reactions, often using reagents such as acyl chlorides or anhydrides.
Formation of the Indolizinone Core: The indolizinone core is constructed through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the ring structure.
Introduction of the Methoxy Group: The methoxy group is typically introduced through methylation reactions, using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or other substituents.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists, who may explore its reactivity and potential for further modification.
Biology: In biological research, the compound may be investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine: The compound’s potential therapeutic applications are of particular interest, with studies exploring its efficacy and safety as a drug candidate.
Industry: The compound may find applications in industrial processes, such as the development of new materials or chemical intermediates.
作用機序
The mechanism of action of 8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to downstream effects.
Pathways Involved: The compound’s effects may be mediated through various signaling pathways, influencing cellular processes such as proliferation, apoptosis, or metabolism.
類似化合物との比較
When compared to similar compounds, 8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-1,2,3,5-tetrahydroindolizin-5-one stands out due to its unique structural features and potential applications. Similar compounds may include:
Other Piperidine Derivatives: Compounds with similar piperidine moieties may share some reactivity and biological activity but differ in their overall structure and properties.
Indolizinone Derivatives: Compounds with indolizinone cores may exhibit similar chemical behavior but differ in their substituents and specific applications.
特性
IUPAC Name |
8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-2,3-dihydro-1H-indolizin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c1-22-11-9-12(20)19-6-2-3-10(19)13(11)14(21)18-7-4-15(16,17)5-8-18/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUPOSMEDRDQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)N3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2922967.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2922968.png)
![2-(4-Fluorophenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2922970.png)
![2-(4-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2922972.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide](/img/structure/B2922975.png)



![Benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2922979.png)
![3-allyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922982.png)
![2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B2922985.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone](/img/structure/B2922986.png)

